

An In-depth Technical Guide to 2-Hydroxycarbazole (CAS 86-79-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxycarbazole

Cat. No.: B1203736

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Hydroxycarbazole** (CAS 86-79-3), a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and biological activities. Particular emphasis is placed on its role in modulating intracellular calcium signaling and inducing apoptosis, highlighting its potential as a lead compound in drug discovery. Experimental protocols and visual representations of key biological pathways are included to facilitate further research and development.

Physicochemical Properties

2-Hydroxycarbazole, also known as 2-carbazolol, is a solid, grey powder at room temperature. Its core structure consists of a carbazole scaffold with a hydroxyl group substituted at the second position. This hydroxyl group significantly influences its chemical reactivity and solubility.

Table 1: Physicochemical Data of **2-Hydroxycarbazole**

Property	Value	Reference(s)
CAS Number	86-79-3	[1]
Molecular Formula	C ₁₂ H ₉ NO	[2]
Molecular Weight	183.21 g/mol	[2]
Appearance	Grey powder/crystals	[3] [4]
Melting Point	270-273 °C	
Boiling Point	316.88 °C (estimated)	[2]
Solubility	Sparingly soluble in water (0.022 g/L at 25 °C) and ethanol. Soluble in non-polar solvents like chloroform and polar aprotic solvents like DMSO.	[3] [5]
pKa	10.05 ± 0.30 (predicted)	[2]

Spectroscopic Data

The structural elucidation of **2-Hydroxycarbazole** is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Reference(s)
10.9	s	N-H	[6]
9.42	s	O-H	[6]
7.92	d	Aromatic H	[6]
7.86	d	Aromatic H	[6]
7.39	t	Aromatic H	[6]
7.25	t	Aromatic H	[6]
7.08	d	Aromatic H	[6]
6.86	dd	Aromatic H	[6]
6.67	d	Aromatic H	[6]

Table 3: ^{13}C NMR Spectral Data (DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Reference(s)
153.8	C-OH	[7]
141.5	Ar-C	[7]
138.8	Ar-C	[7]
123.5	Ar-C	[7]
121.2	Ar-C	[7]
119.8	Ar-CH	[7]
118.7	Ar-CH	[7]
111.3	Ar-CH	[7]
110.5	Ar-CH	[7]
109.8	Ar-CH	[7]
105.9	Ar-CH	[7]
96.0	Ar-CH	[7]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

Wavenumber (cm^{-1})	Vibration	Functional Group	Reference(s)
3550 - 3200 (broad)	O-H stretch	Phenolic -OH	[8] [9]
3500 - 3300	N-H stretch	Carbazole N-H	[8] [9]
~3030	C-H stretch	Aromatic C-H	[8] [9]
1700 - 1500	C=C stretch	Aromatic C=C	[8] [9]

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-Hydroxycarbazole** shows a prominent molecular ion peak.

Table 5: Mass Spectrometry Fragmentation Data

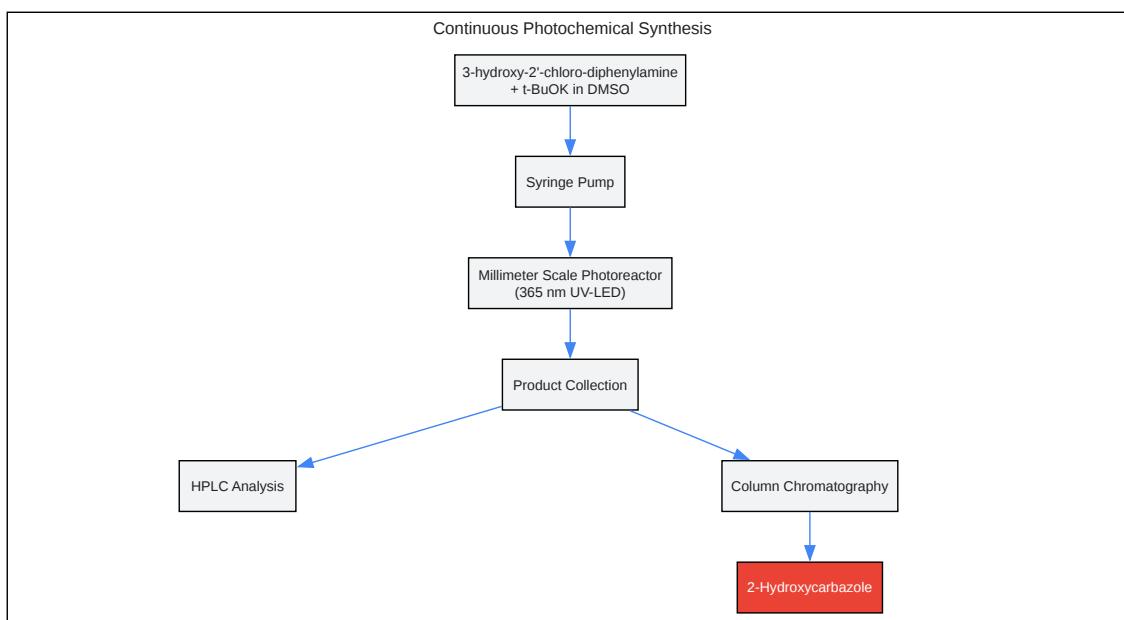
m/z	Interpretation	Reference(s)
183	[M] ⁺ (Molecular ion)	[6][10]
154	[M - CHO] ⁺ or [M - N-H] ⁺	[6][10]
127	Further fragmentation	[6][10]

Synthesis of 2-Hydroxycarbazole

A variety of synthetic routes to **2-Hydroxycarbazole** have been reported. A modern and efficient method is the continuous photochemical synthesis.[11]

Experimental Protocol: Continuous Photochemical Synthesis

This method involves the photochemical intramolecular cyclization of 3-hydroxy-2'-chloro-diphenylamine.[11]


Materials and Equipment:

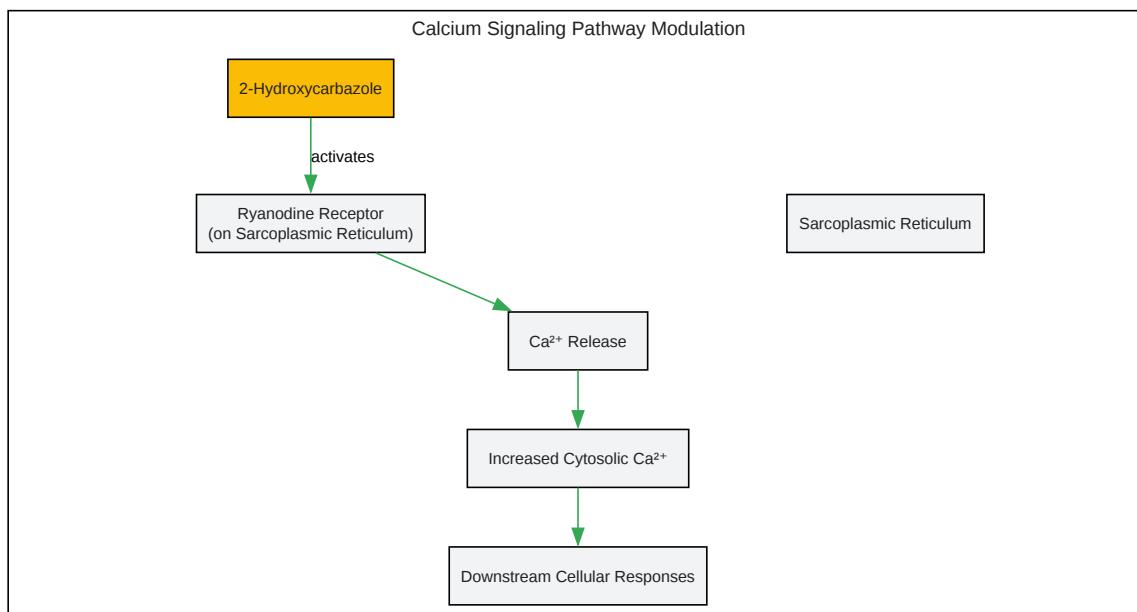
- 3-hydroxy-2'-chloro-diphenylamine (starting material)
- Dimethyl sulfoxide (DMSO, anhydrous)
- Potassium t-butoxide (t-BuOK, catalyst)
- Millimeter scale photoreactor
- 365 nm UV-LED light source
- Syringe pump
- High-performance liquid chromatography (HPLC) system for analysis

Procedure:

- Prepare a solution of 3-hydroxy-2'-chloro-diphenylamine in anhydrous DMSO.
- Add potassium t-butoxide to the solution.
- Continuously feed the reactant solution into the millimeter scale photoreactor using a syringe pump.
- Irradiate the reactor with a 365 nm UV-LED light source.
- The reaction is carried out with a residence time of approximately 1 minute.
- The output from the reactor is collected and analyzed by HPLC to determine the yield of **2-Hydroxycarbazole**.
- Purification of the product can be achieved using column chromatography.

This continuous flow method offers significant advantages over batch processes, including reduced reaction times and increased throughput.[\[11\]](#)

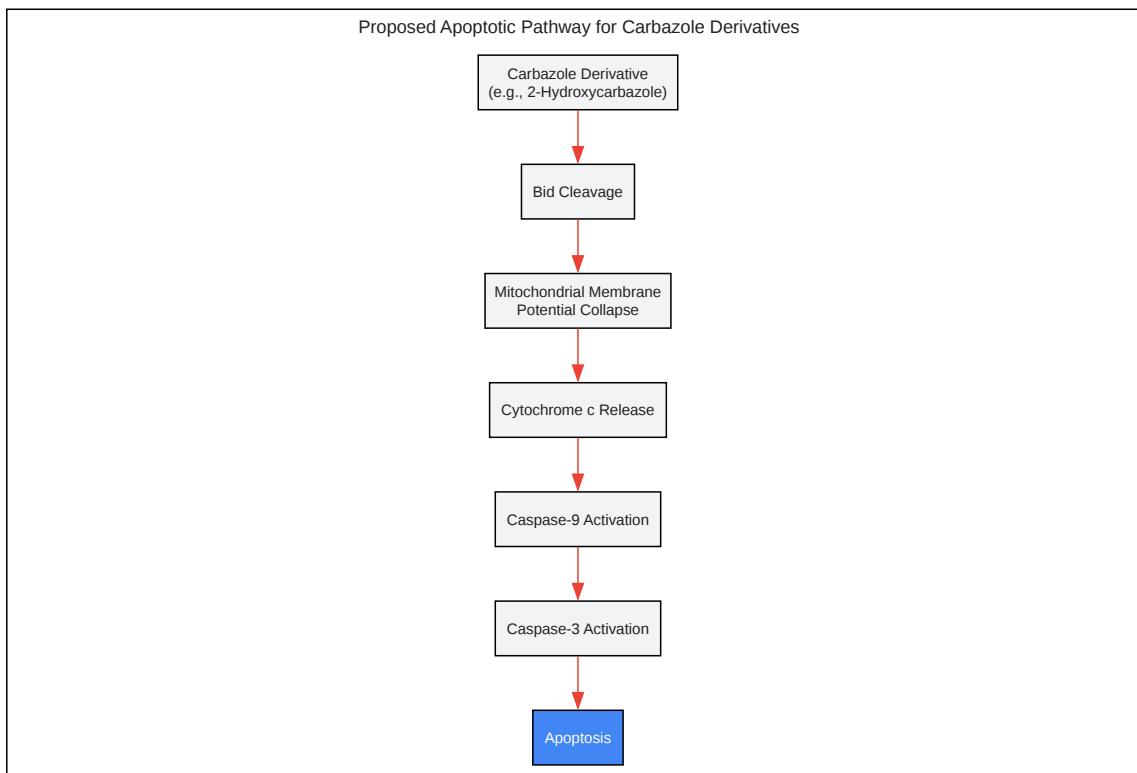
[Click to download full resolution via product page](#)


Caption: Workflow for the continuous photochemical synthesis of **2-Hydroxycarbazole**.

Biological Activities and Mechanisms of Action

2-Hydroxycarbazole and its derivatives have demonstrated a range of biological activities, making them attractive candidates for drug development.

Modulation of Intracellular Calcium Signaling


2-Hydroxycarbazole has been shown to induce the release of calcium ions (Ca^{2+}) from the sarcoplasmic reticulum.^[12] This effect is mediated through the activation of the ryanodine receptor, an intracellular calcium release channel.^[12] This makes **2-Hydroxycarbazole** a valuable tool for studying calcium signaling pathways.

[Click to download full resolution via product page](#)

Caption: Mechanism of **2-Hydroxycarbazole**-induced intracellular calcium release.

Induction of Apoptosis

Carbazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase and mitochondrial pathways.[\[13\]](#) While the specific action of **2-Hydroxycarbazole** in this context requires further elucidation, the general mechanism for related compounds involves the cleavage of Bid, collapse of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3.[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed intrinsic apoptosis pathway induced by carbazole derivatives.

Antimicrobial Activity

Various carbazole derivatives have shown significant antibacterial and antifungal activities.[\[14\]](#) [\[15\]](#)[\[16\]](#) They are considered privileged scaffolds in the development of new antimicrobial agents. The exact mechanism of action can vary depending on the specific derivative but often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Applications in Research and Drug Development

The unique properties of **2-Hydroxycarbazole** make it a valuable molecule for:

- A tool for studying calcium signaling: Its ability to activate ryanodine receptors provides a means to investigate the role of intracellular calcium in various physiological and pathological processes.[12]
- A lead compound for anticancer drug discovery: Its potential to induce apoptosis suggests that derivatives of **2-Hydroxycarbazole** could be developed as novel chemotherapeutic agents.[13]
- A scaffold for antimicrobial drug development: The carbazole nucleus is a promising starting point for the synthesis of new antibiotics and antifungals.[14]
- A building block in materials science: Its fluorescent properties are of interest for the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Conclusion

2-Hydroxycarbazole is a versatile and synthetically accessible molecule with a rich chemical and biological profile. Its ability to modulate key cellular processes, such as calcium signaling and apoptosis, underscores its potential as a valuable tool for basic research and a promising scaffold for the development of new therapeutic agents. Further investigation into its specific molecular targets and mechanisms of action will undoubtedly open new avenues for its application in medicine and technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxycarbazole | C12H9NO | CID 93551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-HYDROXYCARBAZOLE CAS#: 86-79-3 [m.chemicalbook.com]

- 3. Experienced supplier of C12H9NO,[86-79-3],2-Hydroxycarbazole [riyngroup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-HYDROXYCARBAZOLE(86-79-3) 1H NMR [m.chemicalbook.com]
- 7. 2-HYDROXYCARBAZOLE(86-79-3) 13C NMR spectrum [chemicalbook.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Efficient continuous synthesis of 2-hydroxycarbazole and 4-hydroxycarbazole in a millimeter scale photoreactor [ccspublishing.org.cn]
- 12. 2-Hydroxycarbazole induces Ca²⁺ release from sarcoplasmic reticulum by activating the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxycarbazole (CAS 86-79-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203736#2-hydroxycarbazole-cas-number-86-79-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com